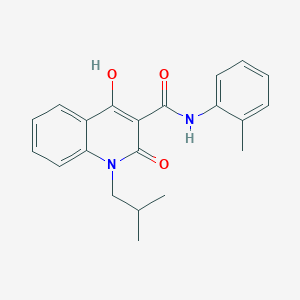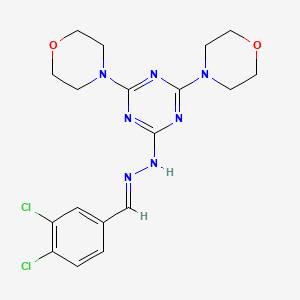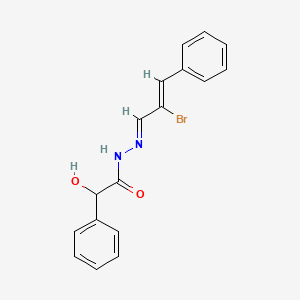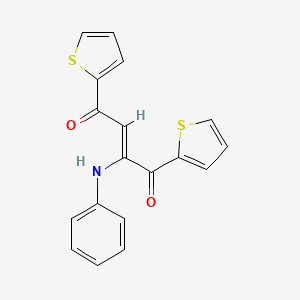![molecular formula C25H36O2 B3862275 (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate](/img/structure/B3862275.png)
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate
Vue d'ensemble
Description
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate is a complex organic compound featuring a bicyclo[2.2.2]octane core. This structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate typically involves a series of cycloaddition reactions. One common method is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates . This method allows for the efficient production of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core and exhibit similar stability and rigidity.
Bicyclo[1.1.1]pentane derivatives: Known for their rigid structure and metabolic stability.
Cubane derivatives: Another class of rigid, stable compounds used in various applications.
Uniqueness
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate is unique due to its specific combination of the bicyclo[2.2.2]octane core with a phenyl and butylcyclohexane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications.
Propriétés
IUPAC Name |
(4-phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-2-3-7-20-10-12-21(13-11-20)23(26)27-25-17-14-24(15-18-25,16-19-25)22-8-5-4-6-9-22/h4-6,8-9,20-21H,2-3,7,10-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYXHPPQRAQQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC23CCC(CC2)(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B3862199.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3862207.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3862213.png)
![[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B3862220.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3862252.png)
![1,3-bis[(E)-(2,5-dimethoxyphenyl)methylideneamino]urea](/img/structure/B3862256.png)

![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B3862276.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B3862281.png)

![N'-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B3862294.png)
methanone](/img/structure/B3862312.png)
